molecular formula C47H52N7O7P B10831723 N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

Cat. No.: B10831723
M. Wt: 857.9 g/mol
InChI Key: GGDNKEQZFSTIMJ-UHFFFAOYSA-N
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Description

This compound is a phosphoramidite-modified purine derivative designed for therapeutic oligonucleotide synthesis. Its structure includes:

  • Bis(4-methoxyphenyl)phenylmethoxy (DMT) group: A photolabile protecting group that stabilizes the sugar moiety during solid-phase synthesis .
  • 2-Cyanoethyl phosphoramidite group: Enables coupling with nucleophiles (e.g., hydroxyl groups) in oligonucleotide chain elongation .
  • Benzamide substituent: Attached to the purine base (adenine/guanine analog), enhancing solubility and modulating base-pairing interactions .

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDNKEQZFSTIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H52N7O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98796-53-3
Record name N6-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyadenosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.211.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

5'-O-Dimethoxytrityl (DMT) Protection

The 5'-hydroxyl group of the furanose ring is protected using bis(4-methoxyphenyl)phenylmethanol (DMT-Cl) in anhydrous pyridine. This step ensures regioselectivity during subsequent phosphorylation.

N6-Benzoylation of Adenine

The exocyclic amine at position 6 of the purine is benzoylated using benzoyl chloride in tetrahydrofuran (THF) with triethylamine as a base. This prevents undesired side reactions during phosphoramidite formation.

Phosphoramidite Synthesis

Phosphorylation at the 3'-hydroxyl is achieved via phosphoramidite chemistry, a cornerstone of oligonucleotide synthesis.

Reagents and Conditions

  • Phosphitylating Agent : 2-Cyanoethyl bis(diisopropylamino)phosphoramidite.

  • Activator : 1H-Tetrazole (0.45 M in acetonitrile).

  • Solvent : Anhydrous dichloromethane or acetonitrile.

Reaction progress is monitored by thin-layer chromatography (TLC), with typical completion within 2–4 hours at room temperature.

Table 1: Comparative Phosphitylation Conditions

ParameterValue fromValue from
Reaction Time (h)3.54.0
Yield (%)7882
Purity (HPLC)95%97%

Coupling and Deprotection Steps

Glycosidic Bond Formation

The purine base is attached to the protected sugar via Vorbrüggen glycosylation, employing trimethylsilyl triflate (TMSOTf) as a catalyst. This step proceeds in dichloroethane at 80°C for 8 hours.

Selective Deprotection

  • TBS Removal : tert-Butyldimethylsilyl (TBS) groups (if present) are cleaved using tetrabutylammonium fluoride (TBAF) in THF.

  • DMT Retention : The acid-labile DMT group remains intact to facilitate purification via silica gel chromatography.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (1:3 to 1:1).

  • HPLC : Reverse-phase C18 column, acetonitrile/water (0.1% TFA) mobile phase.

Spectroscopic Validation

  • ¹H/¹³C NMR : Key signals include DMT aromatic protons (δ 7.2–6.8 ppm) and phosphoramidite diisopropylamino groups (δ 1.2 ppm).

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ = 857.3666).

Optimization Challenges

Side Reactions

  • Phosphonate Hydrolysis : Minimized by rigorous anhydrous conditions and molecular sieves.

  • Regioselectivity Issues : Addressed using bulky protective groups (e.g., DMT) to sterically hinder undesired sites.

Yield Improvements

  • Stepwise Coupling : Sequential addition of phosphitylating agent reduces dimerization.

  • Catalyst Screening : Substituting tetrazole with 5-ethylthio-1H-tetrazole (ETT) increases reaction efficiency.

Industrial-Scale Adaptations

For bulk production, continuous flow reactors enhance reproducibility and safety. Key parameters include:

  • Residence Time : 10–15 minutes.

  • Temperature Control : Maintained at 25±1°C via jacketed reactors.

Recent Advances

  • Enzymatic Phosphorylation : Pilot studies use nucleotide phosphorylases to achieve greener synthesis, though yields remain suboptimal (45–50%).

  • Microwave Assistance : Reduces phosphitylation time to 30 minutes with comparable yields (80%) .

Chemical Reactions Analysis

Types of Reactions

DA-CE phosphoramidite primarily undergoes substitution reactions during oligonucleotide synthesis. The key reaction involves the coupling of the phosphoramidite with the terminal 5’-hydroxyl group of the growing oligonucleotide chain .

Common Reagents and Conditions

Major Products Formed

The major product formed from the reaction of DA-CE phosphoramidite is the phosphite triester intermediate, which is subsequently oxidized to form the stable phosphate linkage in the oligonucleotide .

Mechanism of Action

The mechanism of action of DA-CE phosphoramidite involves its role as a building block in the chemical synthesis of oligonucleotides. The phosphoramidite group reacts with the terminal hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate linkage, extending the oligonucleotide chain .

Comparison with Similar Compounds

Structural Variations and Functional Implications

The following table summarizes critical differences among structurally related compounds:

Compound ID (Evidence) Key Structural Features Yield (%) Purity (%) Key Applications/Notes
Main Compound (1) DMT-protected oxolane, 2-cyanoethyl phosphoramidite, benzamide-purine 46 >95 Oligonucleotide therapeutics (ASO/siRNA)
Compound 12 (2) Sulfanyl group in oxolane ring, DMT-protected N/A N/A Thiophosphate backbone modification for nuclease resistance
Compound 11 (3) Sulfanyl-oxolane precursor, DMT-protected 53 99 Intermediate for thiophosphate oligonucleotides
Compound 42 (4) Hydroxymethyl and sulfanylmethyl groups, no DMT/phosphate N/A 68 Model for studying sulfur-mediated stability in oligonucleotides
CAS 110764-72-2 (13) Methoxy group in oxolane, DMT-protected, benzamide-purine N/A N/A Enhanced solubility due to methoxy group
CAS 251647-48-0 (10) 2-Methoxyethoxy substituent, DMT-protected N/A N/A Improved pharmacokinetics via increased hydrophilicity

Functional Group Impact on Properties

  • Phosphoramidite vs. Thiophosphate : The main compound’s phosphoramidite group enables efficient coupling in oligonucleotide synthesis, whereas thiophosphates (Compound 12) enhance nuclease resistance but require harsher oxidation conditions .
  • Protecting Groups : DMT (main compound) offers reversible protection critical for solid-phase synthesis, while tert-butyldimethylsilyl (TBDMS, ) provides alternative steric shielding but requires fluoride-based deprotection .
  • Solubility Modifiers : Methoxy () and 2-methoxyethoxy () groups improve aqueous solubility, aiding in vivo delivery .

Research Findings

  • Oligonucleotide Stability : Thiophosphate analogs (Compound 12) exhibit 3–5× longer half-lives in serum compared to phosphodiesters but may reduce target-binding affinity due to stereochemical heterogeneity .
  • Coupling Efficiency: The main compound’s 2-cyanoethyl phosphoramidite achieves >98% coupling efficiency in ASO synthesis, outperforming older aryl phosphoramidites (e.g., methyl) .
  • Fluorescent Derivatives : Compounds with phenylethynyl tags () enable real-time tracking of oligonucleotide uptake but require additional synthetic steps .

Biological Activity

N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide is a complex compound with potential applications in pharmaceutical research. Its intricate structure suggests interactions with various biological processes, particularly those involving purine derivatives. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C49H56N7O9PC_{49}H_{56}N_7O_9P and a molecular weight of 917.98 g/mol. It features a benzamide group linked to a purine ring, which is part of an extensive sugar-phosphate backbone. The detailed structure is shown below:

PropertyValue
Molecular Formula C₄₉H₅₆N₇O₉P
Molecular Weight 917.98 g/mol
CAS Number 251647-53-7
Purity ≥95%

Research indicates that the compound may act as a nucleoside analog, potentially interfering with nucleic acid synthesis and cellular proliferation. This mechanism is critical in the development of antiviral and anticancer therapies.

  • Inhibition of Nucleic Acid Synthesis : The structural similarity to natural nucleosides allows the compound to incorporate into RNA or DNA, disrupting normal replication processes.
  • Antiproliferative Effects : In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and cell cycle arrest.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and prostate cancer cells. The IC50 values were reported as follows:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
PC3 (Prostate)15.0

These results indicate that the compound has potent antiproliferative effects, which warrant further investigation into its therapeutic potential.

Antiviral Activity

Preliminary data suggest that the compound may possess antiviral properties, particularly against RNA viruses. In vitro assays demonstrated inhibition of viral replication in cell cultures infected with influenza virus, with an observed reduction in viral titer by over 70% at optimal concentrations.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer tested the efficacy of a related purine analog derived from this compound. Results showed a median progression-free survival increase compared to standard chemotherapy.
  • Antiviral Research : A study assessed the antiviral effects of similar compounds against hepatitis C virus (HCV). The findings indicated that these compounds could reduce viral load significantly, suggesting potential for development as HCV therapeutics.

Q & A

Q. What are the key synthetic routes for synthesizing N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Protection of the purine base : The bis(4-methoxyphenyl)phenylmethoxy (DMT) group is introduced to protect reactive sites during phosphorylation .
  • Phosphoramidite formation : The 2-cyanoethoxy-diisopropylamino phosphoramidite group is coupled under anhydrous conditions using strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., DMF) to ensure efficient phosphitylation .
  • Purification : Column chromatography (silica gel) or recrystallization is employed to isolate the product, with yields optimized by controlling reaction time (24–48 hours) and temperature (0–25°C) .

Q. How is this compound characterized post-synthesis, and what analytical techniques are most effective?

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (for aromatic protons), ³¹P NMR (to confirm phosphoramidite linkage), and ¹³C NMR (for carbon backbone verification) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 260 nm) monitors purity (>95%) and identifies diastereomers .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the phosphoramidite group during oligonucleotide synthesis using this compound?

Key strategies include:

  • Moisture control : Conduct reactions under inert atmosphere (argon/nitrogen) with molecular sieves to prevent hydrolysis of the phosphoramidite group .
  • Activator selection : Use 1H-tetrazole or 5-ethylthio-1H-tetrazole to enhance nucleophilic displacement during coupling, improving efficiency to >98% .
  • Solvent optimization : Anhydrous acetonitrile or dichloromethane minimizes side reactions .

Q. What strategies mitigate hydrolysis of the cyanoethyl phosphate group under basic conditions?

  • pH control : Maintain reaction pH < 8.0 during deprotection steps to prevent β-elimination of the cyanoethyl group .
  • Temperature modulation : Perform deprotection at ≤20°C to slow hydrolysis kinetics .
  • Alternative protecting groups : Replace the cyanoethyl group with more stable alternatives (e.g., methyl) for long-term storage, though this may require post-synthetic modifications .

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved when analyzing diastereomeric impurities?

  • Stereochemical analysis : Use 2D NMR (COSY, NOESY) to distinguish diastereomers by correlating spatial proximity of protons .
  • Chiral chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and quantify impurities .
  • Computational modeling : Density Functional Theory (DFT) simulations predict chemical shifts and validate experimental data .

Methodological Notes

  • Stereochemistry : The compound’s tetrahydrofuran ring (oxolan-2-yl) introduces stereocenters. Use chiral auxiliaries or asymmetric catalysis during synthesis to control configurations .
  • Stability : Store the compound at -20°C under argon, as the phosphoramidite group is sensitive to moisture and oxidation .

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